molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

货号 B607636
CAS 编号: 1252608-59-5
分子量: 360.421
InChI 键: ZTJHTEHADIHZJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .


Synthesis Analysis

The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .


Molecular Structure Analysis

The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .


Physical And Chemical Properties Analysis

GIBH-130 is a solid substance . It is soluble in DMSO .

科学研究应用

  1. 阿尔茨海默病模型

    GIBH-130已被确认为一种有效的神经炎症药物抑制剂。它已显示出在改变阿尔茨海默病大脑中的神经炎症表型方面的有效性。在体内,GIBH-130在β淀粉样蛋白诱导和APP/PS1双转基因阿尔茨海默病小鼠模型中表现出与已建立的AD治疗药物多奈哌齐和美拉替能相当的疗效。这是以显著更低的剂量(0.25毫克/千克)实现的,表明其高效性(Zhou et al., 2016)

  2. 基于微胶质细胞的表型筛选

    通过采用基于微胶质细胞的表型筛选,促进了GIBH-130的发现。这种方法侧重于调节促炎细胞因子的释放,代表了药物发现中从基于靶点的方法转变的趋势。考虑到阿尔茨海默病的病因不明确和缺乏经过验证的治疗蛋白靶点,这种策略尤为重要(Zhou et al., 2016)

  3. 用于AD病因研究和药物开发的潜力

    GIBH-130作为一种独特的化学探针,有助于理解阿尔茨海默病的病因,并促进药物开发工作。其在AD模型中的疗效使其成为进一步研究和潜在治疗应用的有希望候选药物(Zhou et al., 2016)

安全和危害

GIBH-130 is not a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

未来方向

GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .

Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .

属性

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Citations

For This Compound
10
Citations
W Zhou, G Zhong, S Fu, H Xie, T Chi, L Li… - ACS Chemical …, 2016 - ACS Publications
… GIBH-130 showed no significant impact on N9 microglial … Pretreatment of microglia with GIBH-130 significantly reduced … concentrations of GIBH-130 (Figure 2a,b,c). The IC 50 values of …
Number of citations: 23 pubs.acs.org
PF Lamie, MM Abdel-Fattah… - Journal of Enzyme …, 2022 - Taylor & Francis
… Compound GIBH-130 (II)-approved by China Food and Drug Administration for clinical trials … Piperazinyl pyrimidine moiety and other secondary amines [to mimic GIBH-130 (II)] – group …
Number of citations: 7 www.tandfonline.com
P Lin, A Lin, K Tao, M Yang, Q Ye, H Chen… - Cell Death …, 2021 - nature.com
… susceptibility in this condition, we used GIBH-130 to inhibit microglial activation of inflammation. … However, GIBH-130, the microglia inhibitor we used, can only inhibit the inflammatory …
Number of citations: 3 www.nature.com
T Wang, J Yang, G Wang, F Zhao, Y Jin - Ecotoxicology and Environmental …, 2023 - Elsevier
… GIBH-130 (GI), the pyridazine-3-carboxamide derivative, is a novel pharmacological inhibitor of neuroinflammation, which exhibited the comparable efficacy of cognitive impairment …
Number of citations: 2 www.sciencedirect.com
Y Fang, W Xia, B Cheng, P Hua, H Zhou, Q Gu… - European Journal of …, 2018 - Elsevier
… work has demonstrated that novel anti-neuroinflammatory agents can be discovered by assembling fragments derived from known agents such as resveratrol (stilbene) and GIBH-130 (…
Number of citations: 30 www.sciencedirect.com
H Wang, E Cui, J Li, X Ma, X Jiang, S Du, S Qian… - European Journal of …, 2022 - Elsevier
… Meanwhile, minozac and GIBH-130 are capable of suppressing LPS-induced secretion of pro-inflammatory cytokines in BV2 cells, and the latter compound can selectively inhibit IL-1β …
Number of citations: 13 www.sciencedirect.com
P Sun, W Zhou, H Yue, C Zhang, Y Ou… - ACS Chemical …, 2020 - ACS Publications
… small molecules GIBH-130 and AD110 (Figure 1) with a novel scaffold, using scaffold-hopping, bioisosterism, and fragment-based drug design strategy. (25) GIBH-130 was reported to …
Number of citations: 11 pubs.acs.org
I Reyes-Resina, A Samadi, G Navarro, HA Saadeh… - ACS …, 2018 - ACS Publications
… The piperazinyl pyrimidine (I, Figure 1) is a privileged motif present in a number of therapeutic agents showing anti-neuroinflammatory activity, such as compound GIBH-130, able to …
Number of citations: 1 pubs.acs.org
Z Huang, Z Luo, A Ovcjak, J Wan, N Chen, W Hu… - Neuroscience …, 2022 - Springer
… The pyridazine derivative AD-16 (GIBH-130) was first identified through microglia-based phenotypic screening and shown to potently inhibit the LPS-induced production of pro-…
Number of citations: 2 link.springer.com
T Wang, Q Sun, H Tang, G Wang, F Zhao, Y Chen… - 2021 - researchsquare.com
… Both uorocitrate (FC) and GIBH-130 (GI) are the inhibitors of neuroin ammation reported recently [28, 29]. Since FC is preferentially taken up by the astrocytes and can inhibit the …
Number of citations: 3 www.researchsquare.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。